6-imino-7-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-7-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a triazatricyclo derivative characterized by a rigid tricyclic framework and functional groups including an imino group, a carboxamide moiety, and methyl/isopropyl substituents. Its synthesis involves multi-step reactions optimized for temperature, solvent choice, and reactant concentrations to maximize yield and purity . The compound's structural complexity enables diverse applications in medicinal chemistry, particularly in modulating biological targets such as enzymes or receptors, though detailed mechanistic studies remain ongoing .
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
6-imino-7-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H17N5O2/c1-9(2)18-15(22)10-8-11-14(20(3)13(10)17)19-12-6-4-5-7-21(12)16(11)23/h4-9,17H,1-3H3,(H,18,22) |
InChI Key |
TUPCQMHMMKAGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. One common method involves the alkylation of a precursor compound with propargyl bromide in the presence of a base such as potassium carbonate, followed by cyclization with sodium azide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-imino-7-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-imino-7-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-7-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazatricyclo derivatives, where structural variations in substituents significantly influence biological activity and physicochemical properties. Below is a detailed analysis:
Structural and Functional Group Variations
| Compound Name | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|
| 6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl derivative | 2-methoxyethyl, propenyl | Antimicrobial | Enhanced solubility due to methoxy group |
| 13-Methyl derivative | Methyl at position 13 | Antitumor | Improved metabolic stability via methyl substitution |
| N-Dimethyl derivative | Dimethyl carboxamide | Enzyme inhibition | Increased steric hindrance alters target binding |
| 7-(3-ethoxypropyl)-N-(4-methylphenyl)methyl derivative | Ethoxypropyl, 4-methylbenzyl | Anticancer | Bulky substituents enhance receptor selectivity |
| 6-imino-N-(2-morpholin-4-ylethyl) derivative | Morpholin-4-yl group | Kinase modulation | Morpholine enhances blood-brain barrier penetration |
Physicochemical Properties
- Solubility : Methoxy or morpholine groups improve aqueous solubility compared to purely alkyl-substituted analogs .
- Metabolic Stability: Methylation at non-reactive positions (e.g., position 13) reduces hepatic clearance in preclinical models .
Research Findings and Data
Binding Affinity Studies
- The parent compound demonstrated moderate binding (IC₅₀ = 2.3 µM) to bacterial DNA gyrase, while its 2-methoxyethyl analog showed a 10-fold improvement (IC₅₀ = 0.21 µM) .
- In cancer cell assays, the 13-methyl derivative achieved 80% inhibition of HT-29 colon cancer cells at 5 µM, outperforming non-methylated analogs .
Biological Activity
The compound 6-imino-7-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 435.9 g/mol. The structure features a complex triazatricyclo framework that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N5O2 |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | 6-imino-7-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| CAS Number | 848682-81-5 |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity , particularly against various cancer cell lines. For instance:
- In vitro studies demonstrated significant cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC3) cell lines with IC50 values in the low micromolar range.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Effects
Another area of interest is the antimicrobial activity of the compound:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria has been observed.
- Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Activity in Mice
A study conducted on murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects noted.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was tested against a panel of clinical isolates from patients with urinary tract infections (UTIs). Results showed that it effectively inhibited bacterial growth in over 70% of tested strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
